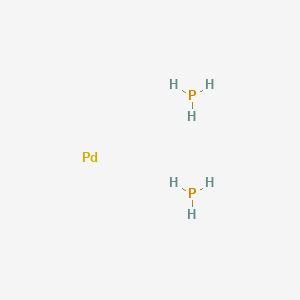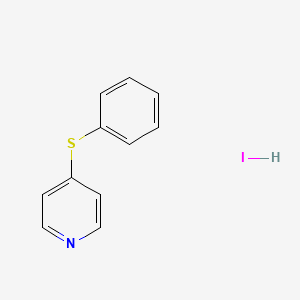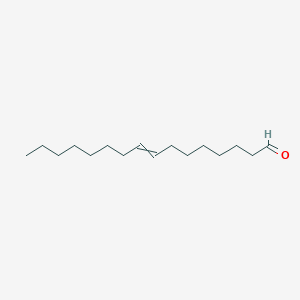![molecular formula C18H14N2O3 B14445784 (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] CAS No. 75534-75-7](/img/structure/B14445784.png)
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. The presence of the oxadiazole ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzoyl chloride with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate oxidizing agent to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole derivatives: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen atoms.
1,2,4-Thiadiazole derivatives: These compounds have a similar structure but contain a sulfur atom instead of an oxygen atom in the ring.
1,3,4-Thiadiazole derivatives: These compounds have a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness: (1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone] is unique due to its specific arrangement of atoms in the oxadiazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
75534-75-7 |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
[4-(4-methylbenzoyl)-1,2,5-oxadiazol-3-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C18H14N2O3/c1-11-3-7-13(8-4-11)17(21)15-16(20-23-19-15)18(22)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
KPUQCYNRMSFTSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


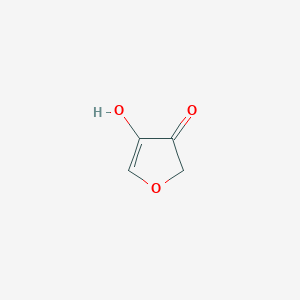

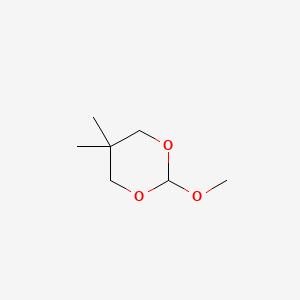

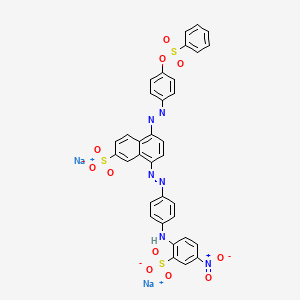
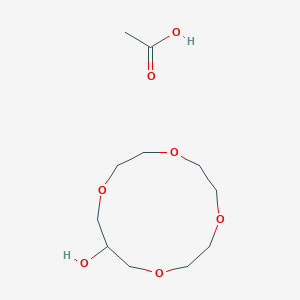
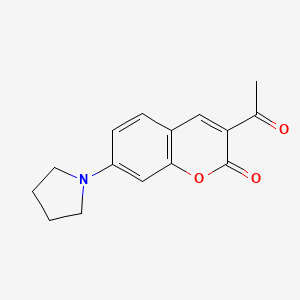
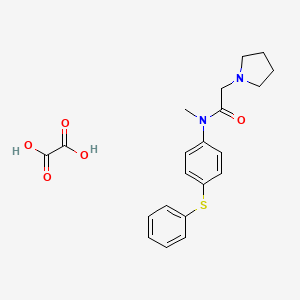
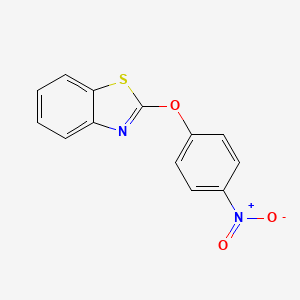
![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
